1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one
CAS No.:
Cat. No.: VC18822657
Molecular Formula: C11H7ClF6O3
Molecular Weight: 336.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClF6O3 |
|---|---|
| Molecular Weight | 336.61 g/mol |
| IUPAC Name | 1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
| Standard InChI | InChI=1S/C11H7ClF6O3/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2 |
| Standard InChI Key | PTHPUMDMMSTTRT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CCl |
Introduction
Chemical Structure and Molecular Characteristics
1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one (IUPAC name: 1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one) is defined by its molecular formula C₁₁H₇ClF₆O₃ and a molecular weight of 336.61 g/mol. The structure comprises a central propan-2-one backbone substituted at the 3-position with a chlorine atom and attached to a phenyl ring bearing two trifluoromethoxy (-OCF₃) groups at the 3 and 5 positions (Figure 1).
Key Structural Features:
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Trifluoromethoxy groups: These electron-withdrawing substituents enhance the compound’s lipophilicity and stabilize the aromatic ring through resonance and inductive effects.
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Chloropropanone moiety: The chlorine atom at the 3-position and ketone group at the 2-position create a reactive site for nucleophilic substitutions and condensations.
Table 1: Fundamental Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇ClF₆O₃ | |
| Molecular Weight | 336.61 g/mol | |
| IUPAC Name | 1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one | |
| Canonical SMILES | ClCC(C(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F)F |
Synthesis and Preparation Strategies
The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves multi-step organic reactions, though detailed protocols remain sparingly documented in public literature. General methodologies inferred from analogous compounds include:
Step 1: Formation of the Trifluoromethoxy-Substituted Phenyl Ring
Physicochemical Properties
The compound’s properties are heavily influenced by its substituents:
Physical Properties:
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Solubility: High solubility in organic solvents (e.g., DMSO, acetone) due to trifluoromethoxy groups; low aqueous solubility.
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Melting Point: Estimated between 80–100°C based on analogs.
Chemical Properties:
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Electrophilicity: The ketone and chlorine atoms render the compound susceptible to nucleophilic attack, enabling derivatization.
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Thermal Stability: Decomposes above 200°C, releasing hydrogen fluoride (HF) and carbonyl byproducts.
Reactivity and Chemical Transformations
The chloropropanone group participates in diverse reactions:
Nucleophilic Substitution:
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Chlorine Displacement: Reacts with amines (e.g., NH₃) to form β-ketoamines.
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Grignard Reactions: Forms tertiary alcohols when treated with organomagnesium reagents.
Oxidation/Reduction:
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd) yields 3-chloropropanol derivatives.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Ethylamine, K₂CO₃, DMF | 3-Amino-1-(3,5-bis(trifluoromethoxy)phenyl)propan-2-one |
| Friedel-Crafts Alkylation | Toluene, AlCl₃ | Polyaromatic derivatives |
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Substituents | Key Differences |
|---|---|---|
| 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one | -SCF₃ groups | Higher lipophilicity (logP +0.7) |
| 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one | -CF₃ groups | Reduced steric hindrance |
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